1-Acetyl-7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate
Description
1-Acetyl-7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate is a synthetic benzodiazepine derivative with structural modifications at positions 1, 3, and 7 of the diazepine core. The compound features:
- A 7-bromo substituent, which distinguishes it from common benzodiazepines like lorazepam (7-chloro) .
- An acetyl group at position 1 and an acetoxy group at position 3, contributing to its lipophilicity and metabolic stability compared to non-acetylated analogs .
- A 2-chlorophenyl group at position 5, a hallmark of anxiolytic benzodiazepines like lorazepam and clonazepam .
Properties
CAS No. |
138323-22-5 |
|---|---|
Molecular Formula |
C19H14BrClN2O4 |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
[1-acetyl-7-bromo-5-(2-chlorophenyl)-2-oxo-3H-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C19H14BrClN2O4/c1-10(24)23-16-8-7-12(20)9-14(16)17(13-5-3-4-6-15(13)21)22-18(19(23)26)27-11(2)25/h3-9,18H,1-2H3 |
InChI Key |
PSGPKOJDUNKVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=NC(C1=O)OC(=O)C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzodiazepine Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 7-bromo substituent in the target compound may enhance receptor binding affinity compared to 7-chloro analogs (e.g., lorazepam) due to bromine’s larger atomic radius and polarizability . The 2-chlorophenyl group at position 5 is conserved across multiple benzodiazepines, suggesting its critical role in GABAA receptor interaction . Acetylation at position 1 (target compound) may reduce first-pass metabolism compared to non-acetylated analogs like methylclonazepam .
Pharmacological and Toxicological Comparison
Table 2: Inferred Pharmacological Properties
Key Observations:
Toxicity :
- The target compound’s bromo substituent may increase environmental persistence compared to chloro analogs, as brominated compounds often exhibit slower degradation .
- Lorazepam acetate’s documented reproductive toxicity (H361) and aquatic hazards (H412) suggest similar risks for the target compound, though bromine’s effects require further study .
Metabolism :
- Acetylation at position 1 (target compound) may confer resistance to esterase-mediated hydrolysis, prolonging half-life compared to lorazepam acetate .
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